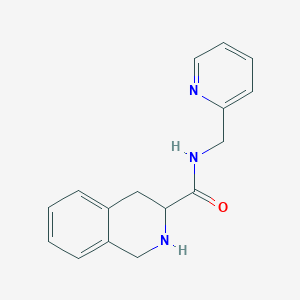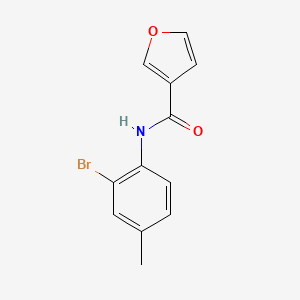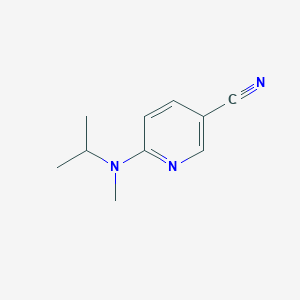
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to selectively target cancer stem cells, which are responsible for tumor growth and recurrence.
Mécanisme D'action
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide works by inhibiting the activity of BMI-1, a protein that is essential for the self-renewal and survival of cancer stem cells. By inhibiting BMI-1, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide induces apoptosis (programmed cell death) in cancer stem cells, leading to their elimination.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is its specificity for cancer stem cells, which allows for targeted therapy and reduces the risk of side effects. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a short half-life and low bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Orientations Futures
Future research on N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide should focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability. In addition, combination therapy with N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and other anti-cancer agents should be explored to enhance its therapeutic efficacy. Furthermore, the potential of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the treatment of inflammatory diseases should be investigated. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide shows great promise as a targeted therapy for cancer stem cells, and further research is needed to fully realize its potential.
Méthodes De Synthèse
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The resulting intermediate is then treated with various reagents to obtain the final product.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the self-renewal and proliferation of cancer stem cells in various types of cancer, including breast, prostate, and pancreatic cancer. In addition, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been found to sensitize cancer stem cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-11-14-7-3-4-8-17-14)15-9-12-5-1-2-6-13(12)10-18-15/h1-8,15,18H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNMCJLMJCBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)

